molecular formula C20H24N2O6 B6604153 tert-butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}piperidine-1-carboxylate CAS No. 2230828-25-6

tert-butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}piperidine-1-carboxylate

Cat. No. B6604153
CAS RN: 2230828-25-6
M. Wt: 388.4 g/mol
InChI Key: OJXMUGBFPRDANQ-UHFFFAOYSA-N
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Description

The compound “tert-butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}piperidine-1-carboxylate” is a complex organic molecule. It contains several functional groups, including a tert-butyl group, a piperidine ring, and an isoindole ring with two carbonyl groups .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a piperidine ring attached to an isoindole ring via an ethyl linker. The isoindole ring contains two carbonyl groups, and the piperidine ring is substituted with a tert-butyl ester .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C19H25N3O4 and an average mass of 359.419 Da . Other physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

Efficient Asymmetric Synthesis

An efficient and practical asymmetric synthesis method has been developed for the compound as a useful intermediate in the synthesis of nociceptin antagonists. This method involves diastereoselective reduction and efficient isomerization steps, applicable for large-scale operations, yielding enantiomerically pure compounds (H. Jona et al., 2009).

Role in Synthesis of Biologically Active Compounds

The compound serves as an important intermediate in synthesizing biologically active compounds such as crizotinib. Its synthesis process, involving tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material, confirms the compound's significance in medicinal chemistry (D. Kong et al., 2016).

Molecular Structure Analysis

The molecular and crystal structure of related tert-butyl derivatives has been reported, providing insights into the bond lengths, angles, and overall molecular configuration, which is crucial for understanding the compound's behavior and reactivity in various chemical environments (C. Mamat et al., 2012).

Building Blocks for Synthesis

The compound and its derivatives have been identified as valuable building blocks for the synthesis of various enantiopure derivatives and intermediates. These are essential for further development into pharmacologically active agents, highlighting the compound's versatility in drug development processes (J. Marin et al., 2004).

X-ray Diffraction Studies and Biological Evaluation

X-ray diffraction studies and biological evaluation of derivatives have provided detailed information on the molecular structure, which is vital for understanding the biological activity and potential therapeutic applications of these compounds (B. Kulkarni et al., 2016).

properties

IUPAC Name

tert-butyl 4-[2-(1,3-dioxoisoindol-2-yl)oxy-2-oxoethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-20(2,3)27-19(26)21-10-8-13(9-11-21)12-16(23)28-22-17(24)14-6-4-5-7-15(14)18(22)25/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXMUGBFPRDANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate

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